![molecular formula C10H10N2O2 B572189 Ethyl 1H-pyrrolo[3,2-B]pyridine-6-carboxylate CAS No. 1261885-66-8](/img/structure/B572189.png)
Ethyl 1H-pyrrolo[3,2-B]pyridine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a chemical compound with the CAS Number: 17288-32-3 . It has a molecular weight of 190.2 . The IUPAC name for this compound is ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O2/c1-2-14-10(13)9-6-8-7(12-9)4-3-5-11-8/h3-6,12H,2H2,1H3 . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a solid at room temperature . It should be stored at 0-8°C .Aplicaciones Científicas De Investigación
Potent Fibroblast Growth Factor Receptor Inhibitors
1H-pyrrolo[3,2-B]pyridine derivatives, including “Ethyl 1H-pyrrolo[3,2-B]pyridine-6-carboxylate”, have been found to have potent activities against FGFR1, 2, and 3 . These compounds can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . They also significantly inhibit the migration and invasion of 4T1 cells .
Cancer Therapy
Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . 1H-pyrrolo[3,2-B]pyridine derivatives, including “Ethyl 1H-pyrrolo[3,2-B]pyridine-6-carboxylate”, can be used in this regard .
Treatment of Disorders Involving Elevated Plasma Blood Glucose
Compounds similar to “Ethyl 1H-pyrrolo[3,2-B]pyridine-6-carboxylate” have been found to reduce blood glucose . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Treatment of Various Cancers
Activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy . Hence, the FGFR signaling pathway is an important and proven target for cancer therapeutics . 1H-pyrrolo[3,2-B]pyridine derivatives, including “Ethyl 1H-pyrrolo[3,2-B]pyridine-6-carboxylate”, can be used for the treatment of various cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer and liver cancer .
Clinical Investigation for the Treatment of Various Cancers
Currently, FGFR inhibitors, including 1H-pyrrolo[3,2-B]pyridine derivatives, are under clinical investigation for the treatment of various cancers .
Development of New Drugs
1H-pyrrolo[3,2-B]pyridine derivatives, including “Ethyl 1H-pyrrolo[3,2-B]pyridine-6-carboxylate”, with low molecular weight would be an appealing lead compound which is beneficial to the subsequent optimization . This research has been developing a class of 1H-pyrrolo[3,2-B]pyridine derivatives targeting FGFR with development prospects .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mecanismo De Acción
Target of Action
The primary targets of Ethyl 1H-pyrrolo[3,2-B]pyridine-6-carboxylate are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a crucial role in various types of tumors, making them an attractive target for cancer therapy . This compound has shown potent activities against FGFR1, 2, and 3 .
Mode of Action
Ethyl 1H-pyrrolo[3,2-B]pyridine-6-carboxylate interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of these pathways due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and induction of apoptosis . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Propiedades
IUPAC Name |
ethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)7-5-9-8(12-6-7)3-4-11-9/h3-6,11H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJRZBFAOZOKDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CN2)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

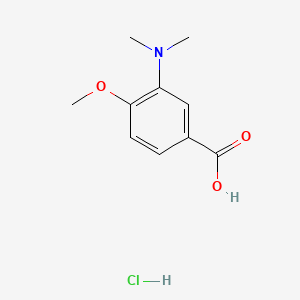
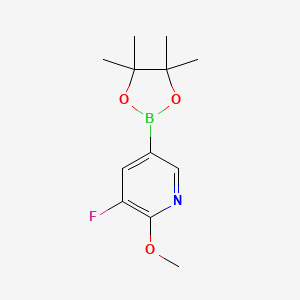

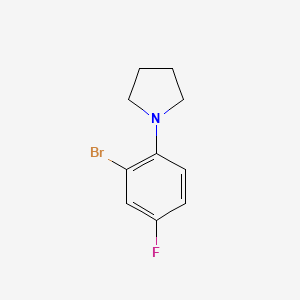
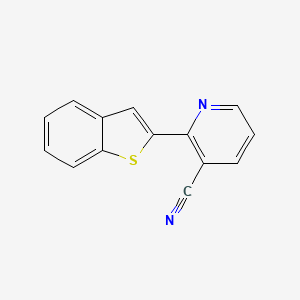
![2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile](/img/structure/B572114.png)
![5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine](/img/structure/B572117.png)
![tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B572118.png)
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9r)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B572121.png)
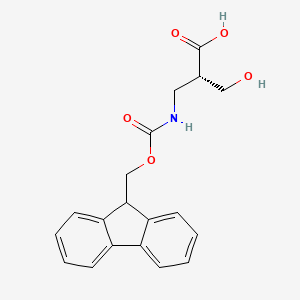

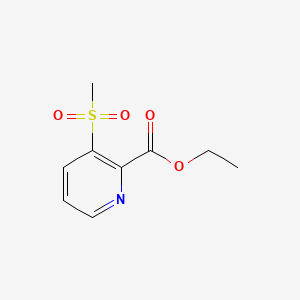

![2-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B572129.png)